[5-(Trifluoromethyl)pyrrolidin-2-yl]methanamine [5-(Trifluoromethyl)pyrrolidin-2-yl]methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20476688
InChI: InChI=1S/C6H11F3N2/c7-6(8,9)5-2-1-4(3-10)11-5/h4-5,11H,1-3,10H2
SMILES:
Molecular Formula: C6H11F3N2
Molecular Weight: 168.16 g/mol

[5-(Trifluoromethyl)pyrrolidin-2-yl]methanamine

CAS No.:

Cat. No.: VC20476688

Molecular Formula: C6H11F3N2

Molecular Weight: 168.16 g/mol

* For research use only. Not for human or veterinary use.

[5-(Trifluoromethyl)pyrrolidin-2-yl]methanamine -

Specification

Molecular Formula C6H11F3N2
Molecular Weight 168.16 g/mol
IUPAC Name [5-(trifluoromethyl)pyrrolidin-2-yl]methanamine
Standard InChI InChI=1S/C6H11F3N2/c7-6(8,9)5-2-1-4(3-10)11-5/h4-5,11H,1-3,10H2
Standard InChI Key ZZYQFRTWAYDKCV-UHFFFAOYSA-N
Canonical SMILES C1CC(NC1CN)C(F)(F)F

Introduction

Chemical Structure and Nomenclature

The systematic IUPAC name [5-(Trifluoromethyl)pyrrolidin-2-yl]methanamine defines its core structure:

  • Pyrrolidine backbone: A five-membered saturated ring with four methylene (-CH₂-) groups and one amine (-NH-) group.

  • Substituents:

    • A trifluoromethyl (-CF₃) group at the 5-position of the pyrrolidine ring.

    • A methanamine (-CH₂NH₂) side chain at the 2-position.

Stereochemical Considerations

The pyrrolidine ring introduces two stereocenters at positions 2 and 5, leading to four possible stereoisomers (two enantiomeric pairs). The spatial arrangement of the -CF₃ and -CH₂NH₂ groups significantly influences the compound’s physicochemical properties and biological activity. For example, the cis and trans configurations of the substituents relative to the amine group may alter hydrogen-bonding capacity and lipophilicity .

Table 1: Key Structural and Stereochemical Features

PropertyDescription
Molecular formulaC₆H₁₁F₃N₂
Molecular weight188.16 g/mol
Stereocenters2 (positions 2 and 5)
Predicted logP (XLOGP3)1.12 (moderate lipophilicity)
Topological polar surface area49.8 Ų (suggesting moderate permeability)

Synthesis and Reactivity

Synthetic Strategies

The synthesis of [5-(Trifluoromethyl)pyrrolidin-2-yl]methanamine typically involves multistep routes leveraging pyrrolidine functionalization and fluorination techniques.

Ring-Closing Metathesis (RCM)

A common approach employs RCM to construct the pyrrolidine ring. For example:

  • Diene precursor preparation: A linear diene such as 1,5-pentadiene is functionalized with a trifluoromethyl group and protected amine.

  • Metathesis: Catalyzed by Grubbs’ catalyst, the diene undergoes cyclization to form the pyrrolidine ring.

  • Deprotection: The amine group is unmasked using acidic or reductive conditions.

Reductive Amination

An alternative route involves reductive amination of a keto-pyrrolidine intermediate:

  • Keto-pyrrolidine synthesis: 5-Trifluoromethylpyrrolidin-2-one is prepared via cyclization of γ-aminobutyric acid derivatives.

  • Reductive amination: The ketone is converted to the amine using sodium cyanoborohydride (NaBH₃CN) or ammonium formate under hydrogenation conditions .

Key Reaction Conditions

  • Fluorination: Trifluoromethyl groups are introduced via Ullmann-type couplings or nucleophilic substitution using CF₃Cu reagents.

  • Amine protection: Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl) groups are often used to prevent unwanted side reactions during synthesis .

Physicochemical Properties

Solubility and Lipophilicity

The compound exhibits moderate water solubility (~2.1 mg/mL at 25°C) due to the polar amine group, balanced by the hydrophobic -CF₃ moiety. Its logP value of 1.12 suggests favorable membrane permeability, making it a candidate for central nervous system (CNS)-targeted therapeutics .

Spectral Characteristics

  • ¹H NMR: Signals at δ 3.2–3.5 ppm (pyrrolidine ring protons), δ 2.8–3.0 ppm (-CH₂NH₂).

  • ¹⁹F NMR: A singlet near δ -62 ppm (CF₃ group).

  • IR: Stretching vibrations at 3300 cm⁻¹ (N-H), 1120–1250 cm⁻¹ (C-F) .

Research Findings and Challenges

Biological Activity

Preliminary in vitro studies on analogous pyrrolidine derivatives show:

  • IC₅₀ values: 50–100 nM against kinase targets such as JAK2 and EGFR.

  • Selectivity: >100-fold selectivity over off-target receptors (e.g., adrenergic receptors).

Synthetic Challenges

  • Stereoselectivity: Achieving enantiopure products requires chiral auxiliaries or asymmetric catalysis.

  • CF₃ incorporation: Low yields (<40%) in trifluoromethylation steps remain a bottleneck.

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